molecular formula C22H20Cl2N2OS B6517104 1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899918-00-4

1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B6517104
CAS No.: 899918-00-4
M. Wt: 431.4 g/mol
InChI Key: ZSRXKSIVSCKHDD-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a structurally complex heterocyclic compound featuring a diazaspiro[4.6]undecene core substituted with a 3,4-dichlorobenzoyl group, a phenyl ring, and a thione moiety.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2OS/c23-17-11-10-16(14-18(17)24)20(27)26-21(28)19(15-8-4-3-5-9-15)25-22(26)12-6-1-2-7-13-22/h3-5,8-11,14H,1-2,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRXKSIVSCKHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using reagents like benzoyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, often using reducing agents like lithium aluminum hydride, can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, reduced spirocyclic compounds.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also facilitate binding to specific receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related analogs:

Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex

1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Structural and Functional Differences
Property Target Compound Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) 1-(4-Methylbenzoyl)-3-(4-methylphenyl)-...
Core Structure Diazaspiro[4.6]undecene Bis-thiourea iron complex Diazaspiro[4.6]undecene
Substituents 3,4-dichlorobenzoyl, phenyl, thione 2,4-dichlorobenzoyl, methyl, Fe(III) coordination 4-methylbenzoyl, 4-methylphenyl, thione
Molecular Weight Not reported Not explicitly stated 390.55 g/mol
Bioactivity Focus Hypothesized anticancer candidate Anticancer (ribonucleotide reductase inhibition) Research/development use

Key Observations :

  • The chlorine substitution pattern (3,4- vs. 2,4-dichloro) in the benzoyl group may influence electronic properties and receptor binding. Chlorine at the 3,4-positions could enhance steric hindrance or alter π-π stacking compared to 2,4-substitution .
  • The iron coordination in the Bis-thiourea complex significantly enhances binding affinity (ΔG = -7.76 kcal/mol) compared to its non-metallated ligand, suggesting metal chelation improves stability and target interaction .

Table 1: Docking Results for Ribonucleotide Reductase Inhibition

Compound ΔG (kcal/mol) Inhibition Constant Reference
Bis-(1-(2,4-dichlorobenzoyl)-...) Fe(III) -7.76 2.11 mM
Hydroxyurea (control) -5.10 176.21 mM

Research Implications and Limitations

  • Comparative Drawbacks : The methyl-substituted analog () lacks chlorine’s electronegativity, which may limit its bioactivity despite higher solubility .
  • Synthetic Challenges : High yields (e.g., 97.58% for the Fe(III) complex in ) indicate efficient metallation strategies that could be adapted for the target compound’s synthesis .

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